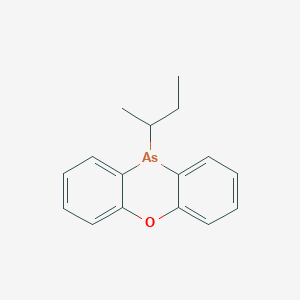

10-(Butan-2-YL)-10H-phenoxarsinine

Descripción

10-(Butan-2-YL)-10H-phenoxarsinine is an organoarsenic compound derived from the phenoxarsine core structure, where the arsenic atom is substituted at the 10-position with a butan-2-yl group (C₄H₉). The phenoxarsine scaffold is structurally analogous to phenothiazine but replaces sulfur with arsenic, significantly altering its electronic and chemical properties. The butan-2-yl substituent introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions .

Propiedades

Número CAS |

55369-40-9 |

|---|---|

Fórmula molecular |

C16H17AsO |

Peso molecular |

300.23 g/mol |

Nombre IUPAC |

10-butan-2-ylphenoxarsinine |

InChI |

InChI=1S/C16H17AsO/c1-3-12(2)17-13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17/h4-12H,3H2,1-2H3 |

Clave InChI |

BDDJRMRFBXRIBQ-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)[As]1C2=CC=CC=C2OC3=CC=CC=C31 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 10-sec-Butyl-10H-phenoxarsine typically involves the reaction of phenoxarsine with a secondary butyl halide under specific conditions. One common method includes:

Starting Materials: Phenoxarsine and sec-butyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of 10-sec-Butyl-10H-phenoxarsine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions: 10-sec-Butyl-10H-phenoxarsine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides.

Reduction: It can be reduced to form arsenic hydrides.

Substitution: The secondary butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products:

Oxidation: Arsenic oxides and phenolic derivatives.

Reduction: Arsenic hydrides and butyl derivatives.

Substitution: Various substituted phenoxarsine derivatives.

Aplicaciones Científicas De Investigación

10-sec-Butyl-10H-phenoxarsine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Studied for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 10-sec-Butyl-10H-phenoxarsine involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biochemical pathways in cells. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular homeostasis.

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

10-Chloro-10H-phenoxarsine

- Molecular Formula: C₁₂H₈AsClO (vs. C₁₆H₁₇AsO for 10-(butan-2-YL)-10H-phenoxarsinine).

- Substituent Effects : The chlorine atom is electron-withdrawing, polarizing the arsenic center and increasing electrophilicity. In contrast, the butan-2-yl group is electron-donating, stabilizing the arsenic atom and enhancing lipophilicity.

- Physical Properties :

Phenothiazine Derivatives (e.g., 10-Benzenesulfonyl-10H-phenothiazine)

- Core Structure: Phenothiazine replaces arsenic with sulfur, reducing atomic polarizability and toxicity.

- Reactivity: Sulfur in phenothiazines participates in redox reactions (e.g., forming sulfoxides), whereas arsenic in phenoxarsines may exhibit higher oxidative instability.

- Applications: Phenothiazines are widely used in pharmaceuticals (e.g., antipsychotics), while phenoxarsines are explored for biocidal properties due to arsenic’s toxicity .

Data Table: Key Properties of Phenoxarsine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.